

Protocol for the High-Purity Synthesis of Terephthalylidene-bis(p-butylaniline)

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Compound of Interest

Compound Name: *Terephthalylidene bis(p-butylaniline)*

Cat. No.: B1295294

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Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base liquid crystal, is a valuable organic compound in materials science and drug development research. Its unique properties stem from its molecular structure, which consists of a central terephthaldehyde core linked to two p-butylaniline units. This application note provides a detailed, step-by-step protocol for the synthesis of high-purity Terephthalylidene-bis(p-butylaniline). The procedure is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound with a high degree of purity. The protocol includes reagent specifications, reaction conditions, purification methods, and characterization data.

Materials and Methods

Reagents and Equipment

Reagents:

- Terephthaldehyde (99% purity)
- p-Butylaniline (99% purity)
- Absolute Ethanol (ACS grade)
- Glacial Acetic Acid (ACS grade)

- Deionized Water

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and flask
- Filter paper
- Beakers and graduated cylinders
- Rotary evaporator
- Melting point apparatus
- Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Synthesis of Terephthalylidene-bis(p-butylaniline)

The synthesis of Terephthalylidene-bis(p-butylaniline) is achieved through the condensation reaction of terephthaldehyde and p-butylaniline.

Procedure:

- In a 250 mL round-bottom flask, dissolve 0.01 moles of terephthaldehyde in 100 mL of absolute ethanol.
- To this solution, add 0.02 moles of p-butylaniline.
- Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

- Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.
- After the reflux period, allow the mixture to cool to room temperature.
- The product will precipitate out of the solution as a solid.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.

Purification: Recrystallization

To achieve high purity, the crude Terephthalylidene-bis(p-butylaniline) is purified by recrystallization.

Procedure:

- Transfer the crude product to a beaker.
- Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
- Once dissolved, allow the solution to cool slowly to room temperature.
- As the solution cools, pure crystals of Terephthalylidene-bis(p-butylaniline) will form.
- For maximum yield, place the beaker in an ice bath to facilitate further crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold absolute ethanol.
- Dry the purified product in a vacuum oven at a low temperature.

Characterization

The purity and identity of the synthesized Terephthalylidene-bis(p-butylaniline) can be confirmed using various analytical techniques.

- **Melting Point:** The melting point of the purified product should be determined and compared to the literature value.
- **¹H NMR Spectroscopy:** The proton NMR spectrum should be recorded to confirm the chemical structure of the compound.

Results and Data Presentation

The synthesis and purification protocol described above should yield high-purity Terephthalylidene-bis(p-butylaniline). The expected quantitative data are summarized in the table below.

Parameter	Expected Value
Molecular Formula	C ₂₈ H ₃₂ N ₂
Molecular Weight	396.57 g/mol
Theoretical Yield	Based on 0.01 moles of terephthaldehyde, the theoretical yield is 3.97 g.
Appearance	Yellow crystalline solid
Melting Point	232 °C
¹ H NMR (CDCl ₃ , ppm)	δ 0.94 (t, 6H, -CH ₃), 1.35-1.45 (m, 4H, -CH ₂ -), 1.60-1.70 (m, 4H, -CH ₂ -), 2.65 (t, 4H, Ar-CH ₂ -), 7.15-7.25 (m, 8H, Ar-H), 7.90 (s, 2H, Ar-H), 8.45 (s, 2H, -CH=N-)
Purity (by NMR)	> 99%

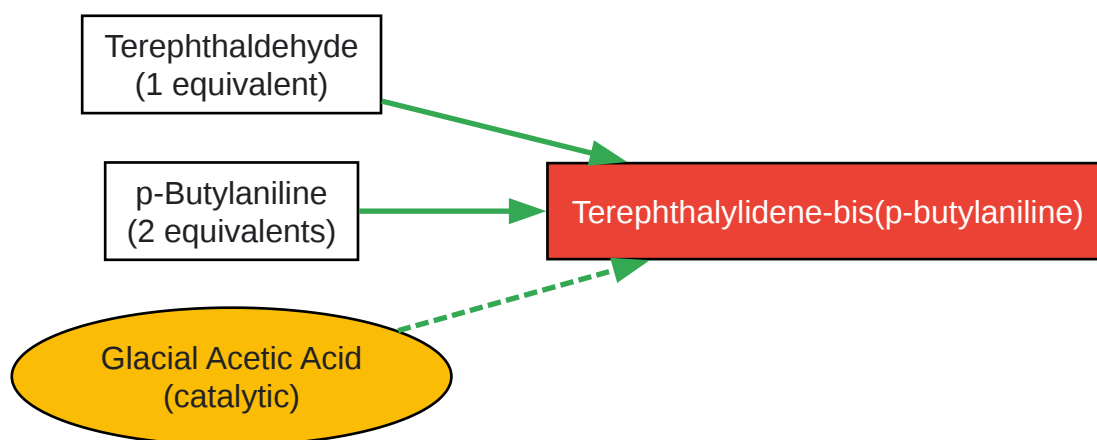
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification process.



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Caption: Experimental workflow for the synthesis and purification of Terephthalaldehyde-bis(p-butylaniline).



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Caption: Reaction pathway for the synthesis of Terephthalaldehyde-bis(p-butylaniline).

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